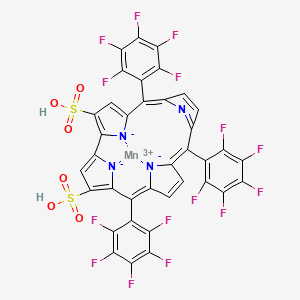
Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole is a fluorinated corrole compound used as a ligand for transition metals. Corroles are macrocyclic compounds similar to porphyrins, and they have a corrin ring structure that can bind metals such as cobalt, as seen in Vitamin B12 . This particular corrole has been used in studies regarding contrast agents for noninvasive optical imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole typically involves the reaction of 5,10,15-tris(pentafluorophenyl)corrole with manganese salts under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the manganese center and the sulfonate groups on the corrole ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions with hydrogen peroxide can lead to the formation of manganese oxides, while reduction reactions with sodium borohydride can result in the formation of reduced manganese species .
Wissenschaftliche Forschungsanwendungen
Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand for transition metals and as a catalyst for various chemical reactions . In biology, it has been studied for its DNA binding and nuclease activity, making it a potential candidate for use in anti-cancer drugs and chemotherapeutic agents . In medicine, it has been explored as a contrast agent for noninvasive optical imaging . In industry, it can be used in the development of new materials and technologies .
Wirkmechanismus
The mechanism of action of Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole involves its ability to bind to DNA and proteins. The compound interacts with DNA via an outside binding mode, and its nuclease activity is facilitated by the presence of hydrogen peroxide, which leads to oxidative cleavage of DNA . The manganese center in the compound plays a crucial role in its catalytic activity and binding affinity to DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Mn(III) 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole is unique compared to other similar compounds due to its fluorinated corrole structure and the presence of sulfonate groups. Similar compounds include other manganese corroles, such as Mn(III) 5,10,15-tris(pentafluorophenyl)corrole and Mn(III) 5,10,15-tris(pentafluorophenyl)corrolato-manganese(III) (Mn III TMPyC) . These compounds also exhibit DNA binding and catalytic activity, but this compound has been shown to have unique properties and applications in various fields .
Eigenschaften
Molekularformel |
C37H8F15MnN4O6S2 |
|---|---|
Molekulargewicht |
1008.5 g/mol |
IUPAC-Name |
manganese(3+);5,10,15-tris(2,3,4,5,6-pentafluorophenyl)corrin-21,23,24-triide-2,17-disulfonic acid |
InChI |
InChI=1S/C37H8F15N4O6S2.Mn/c38-21-18(22(39)28(45)33(50)27(21)44)15-7-1-2-9(53-7)16(19-23(40)29(46)34(51)30(47)24(19)41)11-5-13(63(57,58)59)36(55-11)12-6-14(64(60,61)62)37(56-12)17(10-4-3-8(15)54-10)20-25(42)31(48)35(52)32(49)26(20)43;/h1-6H,(H,57,58,59)(H,60,61,62);/q-3;+3 |
InChI-Schlüssel |
NKVXRNMODVKDAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C([N-]3)C4=C(C=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)S(=O)(=O)O)S(=O)(=O)O)C8=C(C(=C(C(=C8F)F)F)F)F.[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















